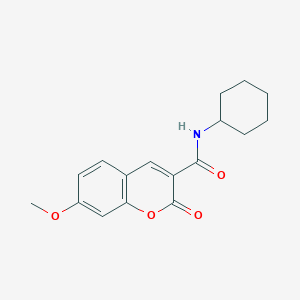![molecular formula C16H13F3N2O3 B5738462 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5738462.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as BDB-TFPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. BDB-TFPU is a urea derivative that possesses unique structural and physicochemical properties that make it a promising candidate for various scientific applications.
Mecanismo De Acción
The mechanism of action of BDB-TFPU is based on its ability to bind to the active site of enzymes and inhibit their activity. BDB-TFPU achieves this by forming hydrogen bonds and hydrophobic interactions with the amino acid residues present in the active site of the enzyme. This leads to a conformational change in the enzyme structure, which results in the inhibition of its activity.
Biochemical and Physiological Effects:
BDB-TFPU has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BDB-TFPU has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. Furthermore, BDB-TFPU has been shown to possess antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDB-TFPU possesses several advantages that make it a promising candidate for various scientific applications. It has a high potency and selectivity towards its target enzymes, which makes it an effective inhibitor. BDB-TFPU also possesses good solubility in organic solvents, which makes it easy to handle in the laboratory. However, BDB-TFPU also possesses some limitations, such as its high cost and limited availability, which may restrict its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on BDB-TFPU. One potential direction is the development of BDB-TFPU derivatives with improved potency and selectivity towards specific enzymes. Another potential direction is the investigation of the potential applications of BDB-TFPU in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the use of BDB-TFPU as a cross-linking agent for the preparation of novel materials such as hydrogels and nanoparticles is another potential direction for future research.
Métodos De Síntesis
BDB-TFPU can be synthesized using various methods, including the reaction of 3-(trifluoromethyl)aniline with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the reaction with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to obtain the desired product. Alternatively, BDB-TFPU can be synthesized using a one-pot reaction of 3-(trifluoromethyl)aniline, 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, and 1,1'-carbonyldiimidazole (CDI) in the presence of triethylamine.
Aplicaciones Científicas De Investigación
BDB-TFPU has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to be a potent inhibitor of various enzymes such as protein kinases, metalloproteases, and phosphodiesterases. BDB-TFPU has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition to its medicinal applications, BDB-TFPU has also been used in material science as a cross-linking agent for the preparation of polyurethane foams and coatings.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c17-16(18,19)10-2-1-3-11(8-10)20-15(22)21-12-4-5-13-14(9-12)24-7-6-23-13/h1-5,8-9H,6-7H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYORGALUUEILQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5738386.png)

![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5738392.png)
![4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5738394.png)

![1-(3-methylphenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5738405.png)


![2-(benzylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5738408.png)
![3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5738418.png)


![4-[(4-ethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5738430.png)

